Enadoline

Vue d'ensemble

Description

Enadoline is a synthetic compound that acts as a highly selective kappa-opioid receptor agonist. It was initially studied for its potential as an analgesic due to its potent effects on kappa-opioid receptors. its development was halted because of the dose-limiting side effects, such as dysphoria and hallucinations, which are common with kappa-opioid receptor agonists .

Applications De Recherche Scientifique

Enadoline has been extensively studied for its pharmacological properties, particularly its effects on kappa-opioid receptors. Some of its notable applications include:

Analgesic Research: Despite its side effects, this compound has been used in research to understand the analgesic potential of kappa-opioid receptor agonists.

Neuropharmacology: Studies have explored its effects on the central nervous system, including its potential to induce sedation, confusion, and visual distortions.

Substance Abuse Research: this compound’s selective action on kappa-opioid receptors has made it a valuable tool in studying the role of these receptors in substance abuse and addiction.

Neuroprotective Studies: Preclinical studies have suggested that kappa-opioid receptor agonists, including this compound, may possess neuroprotective properties.

Mécanisme D'action

Enadoline exerts its effects by selectively binding to kappa-opioid receptors in the brain and other tissues. This binding activates the receptors, leading to a cascade of intracellular events that modulate neurotransmitter release and neuronal activity. The activation of kappa-opioid receptors is associated with analgesic effects, as well as side effects such as dysphoria and hallucinations .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Enadoline interacts with the κ-opioid receptor, a G-protein-coupled receptor, in the human body . This interaction is highly selective, making this compound a potent κ-opioid agonist .

Cellular Effects

This compound has been observed to produce visual distortions and feelings of dissociation in human studies . These effects are reminiscent of the effects of salvinorin A, another κ-opioid agonist . It also significantly increases measures of sedation, confusion, and dizziness .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the κ-opioid receptor . This binding interaction activates the receptor, leading to a series of intracellular events that result in the observed physiological and psychological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to produce significant effects such as sedation, confusion, and dizziness . The highest dose tested (160 µg/70 kg) was not tolerated and led to psychotomimetic effects .

Metabolic Pathways

As a κ-opioid agonist, it is likely to be involved in pathways related to pain and stress response .

Méthodes De Préparation

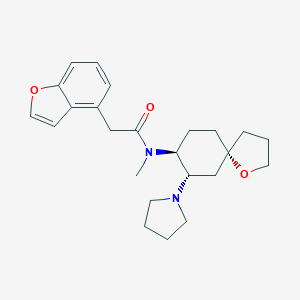

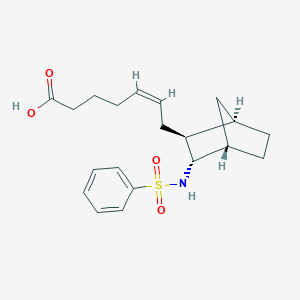

Synthetic Routes and Reaction Conditions: The synthesis of Enadoline involves several key steps. The process begins with the preparation of the intermediate compound, 1-[8-methylamino-1-oxaspiro[4.5]decan-7-yl]pyrrolidine, from 1,4-cyclohexadione. This intermediate is then subjected to condensation, spirocyclization, reduction, and epoxidation reactions. The epoxy ring is opened with methylamine to yield a mixture of aminoethanols, which undergo ring closure and cleavage to form the desired intermediate. Finally, this intermediate is acylated with 4-benzofuranacetic acid in the presence of a coupling agent, such as carbonyldiimidazole, to produce this compound .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions: Enadoline primarily undergoes substitution reactions due to the presence of functional groups such as the benzofuran and pyrrolidine moieties. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles or electrophiles that target the benzofuran or pyrrolidine rings. Common reagents include halogens, alkylating agents, and acylating agents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within this compound.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce certain functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups, leading to different analogs.

Comparaison Avec Des Composés Similaires

Enadoline is structurally and functionally similar to other kappa-opioid receptor agonists, such as U-69,593, U-50,488, and U-77891. it is distinguished by its high selectivity and potency for kappa-opioid receptors . Unlike some other kappa-opioid agonists, this compound has a unique benzofuran moiety, which contributes to its distinct pharmacological profile.

Similar Compounds:

U-69,593: Another potent kappa-opioid receptor agonist with similar analgesic properties.

U-50,488: Known for its use in research to study kappa-opioid receptor functions.

U-77891: A kappa-opioid receptor agonist with neuroprotective and analgesic effects.

Propriétés

| { "Design of the Synthesis Pathway": "Enadoline can be synthesized through a multistep process starting from commercially available starting materials.", "Starting Materials": [ "2-cyclohexen-1-one", "2-ethoxyethylamine", "Sodium hydride", "Bromine", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of 2-cyclohexen-1-one with 2-ethoxyethylamine in the presence of sodium hydride to form a protected intermediate.", "Step 2: Bromination of the protected intermediate with bromine to form a brominated intermediate.", "Step 3: Reduction of the brominated intermediate with sodium borohydride to form a diol intermediate.", "Step 4: Deprotection of the diol intermediate with sodium hydroxide to form a hydroxyl intermediate.", "Step 5: Conversion of the hydroxyl intermediate to the final product, enadoline, through a series of reactions involving hydrochloric acid, sodium chloride, methanol, ethanol, acetone, and diethyl ether." ] } | |

Numéro CAS |

124378-77-4 |

Formule moléculaire |

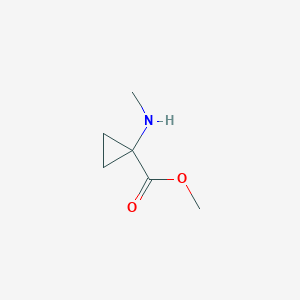

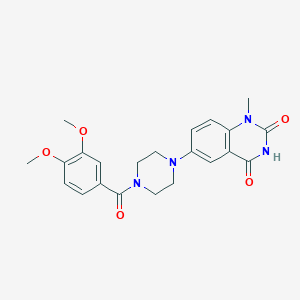

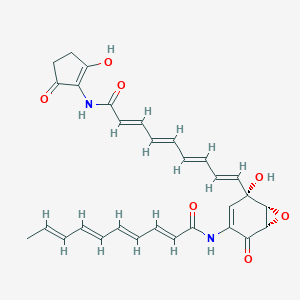

C24H32N2O3 |

Poids moléculaire |

396.5 g/mol |

Nom IUPAC |

2-(1-benzofuran-4-yl)-N-methyl-N-[(5R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide |

InChI |

InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20?,21?,24-/m0/s1 |

Clé InChI |

JMBYBVLCYODBJQ-VUNKPPBISA-N |

SMILES isomérique |

CN(C1CC[C@@]2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |

SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |

SMILES canonique |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |

Autres numéros CAS |

124378-77-4 |

Solubilité |

In water, 1.15 mg/L at 25 °C (est) |

Synonymes |

CAM 569 CAM 570 CAM-569 CAM-570 CI 977 CI-977 enadoline enadoline hydrochloride, (5R-(5alpha,7alpha,8beta)) enadoline, (5alpha,7alpha,8beta)-(+-)-isomer enadoline, (5alpha,7alpha,8beta)-(-)-isomer N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide PD 129289 PD 129290 PD-129289 PD-129290 |

Pression de vapeur |

1.46X10-8 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)

![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)

![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)